Picoplatin - 181630-15-9

Picoplatin

Catalog Number: EVT-280303
CAS Number: 181630-15-9
Molecular Formula: C6H10Cl2N2Pt
Molecular Weight: 376.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Picoplatin (cis-amminedichlorido(2-methylpyridine)platinum(II)) is a platinum(II) complex structurally analogous to cisplatin but incorporating a sterically hindering 2-methylpyridine ligand. [, , ] This structural modification aims to overcome resistance mechanisms commonly associated with cisplatin and other platinum-based anticancer agents. [] Picoplatin belongs to a class of compounds known as "sterically hindered" platinum complexes, designed to evade inactivation by thiol-containing molecules like glutathione. [, , , ]

Future Directions
  • Developing novel drug delivery systems: Exploring innovative drug delivery approaches, such as nanoparticle-based formulations and antibody-drug conjugates, could improve the pharmacokinetic properties and tumor targeting of picoplatin. []

Cisplatin

Compound Description: Cisplatin (cis-diamminedichloroplatinum(II)) is a first-generation platinum-based anticancer drug widely used in the treatment of various cancers. It exerts its cytotoxic effects by binding to DNA, forming intrastrand and interstrand crosslinks, which ultimately trigger cell death. [, , ]

Carboplatin

Compound Description: Carboplatin (cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II)) is another first-generation platinum-based anticancer drug. Like Cisplatin, it also forms DNA adducts leading to cell death. Compared to Cisplatin, Carboplatin exhibits a milder toxicity profile, particularly with regards to nephrotoxicity. [, , ]

Relevance: Carboplatin, alongside Cisplatin, serves as a reference point in understanding the efficacy and limitations of Picoplatin. [, , ] While both Carboplatin and Picoplatin aim to improve upon Cisplatin's limitations, they differ in their structural modifications and clinical activity profiles. [, ]

Oxaliplatin

Compound Description: Oxaliplatin ((1R,2R)-cyclohexane-1,2-diamine)(oxalato)platinum(II)) is a third-generation platinum-based anticancer drug with demonstrated efficacy against colorectal cancer. It differs from Cisplatin and Carboplatin in its diaminocyclohexane carrier ligand, which contributes to its distinct antitumor activity and toxicity profile. [, , , ]

Relevance: Oxaliplatin, like Picoplatin, represents a third-generation platinum-based drug designed to overcome the limitations of earlier platinum agents. [, ] Comparisons between Oxaliplatin and Picoplatin are frequently made to assess their efficacy, toxicity, and potential to overcome platinum resistance mechanisms. [, , ] Structurally, Oxaliplatin differs significantly from Picoplatin with its diaminocyclohexane ligand instead of the ammine and 2-methylpyridine ligands found in Picoplatin. []

Satraplatin

Compound Description: Satraplatin (bis(acetato)-amminedichloro(cyclohexylamine)platinum(IV)) is an orally bioavailable platinum(IV) complex investigated for its anticancer potential, particularly in hormone-refractory prostate cancer. [, , , ]

Relevance: Satraplatin, along with Picoplatin, represents a new generation of platinum-based drugs explored for their improved pharmacological properties, including oral bioavailability. [, , ] Both drugs target tumors resistant to previous platinum therapies but have shown limited clinical success. [, ]

BBR3464

Compound Description: BBR3464 is a trinuclear platinum compound that advanced to Phase II clinical trials. This complex exhibits potent in vitro and in vivo cytotoxicity, attributed to its unique DNA binding mode, forming flexible, long-range adducts. [, ]

Relevance: BBR3464 represents a departure from the traditional mononuclear platinum drugs like Cisplatin and Picoplatin. [, ] Its multinuclear structure and distinct DNA-binding mode make it an interesting candidate for overcoming platinum resistance. [, ]

Potassium Trichloroammineplatinate

Compound Description: Potassium Trichloroammineplatinate (K[PtCl3(NH3)]) is a platinum(II) complex used as a key starting material in the synthesis of Picoplatin. [, ]

Relevance: This compound represents a crucial synthetic precursor to Picoplatin. [, ] The reaction of Potassium Trichloroammineplatinate with 2-methylpyridine under controlled conditions leads to the formation of Picoplatin. []

Relevance: This compound serves as an important reference in analyzing the purity of synthesized Picoplatin. [] The HPLC method employed in one of the studies can effectively separate Picoplatin from Cis-amminedichloro(3-methylpyridine)platinum(II), ensuring accurate characterization and quality control. []

cis,cis,trans-[PtCl2(mpy)(NH3)(OH)2]

Compound Description: cis,cis,trans-[PtCl2(mpy)(NH3)(OH)2] is a platinum(IV) intermediate formed during the synthesis of Picoplatin-based Pt(IV) complexes with axial carboxylato ligands. []

Relevance: This compound is a crucial intermediate in the synthesis of Picoplatin analogs containing axial carboxylato ligands, which have shown promising antiproliferative activity on mesothelioma cell lines. []

cis,cis,trans-[PtCl2(mpy)(NH3)(RCOO)2] (R = CH3(CH2)n, n = 0-4)

Compound Description: These compounds represent a series of Picoplatin-based platinum(IV) complexes with varying lengths of axial carboxylato ligands (R = CH3(CH2)n, n = 0-4). []

Relevance: These Picoplatin analogs were designed to investigate the impact of axial ligand length on their anticancer activity and selectivity. Studies suggest that increasing the axial chain length correlates with increased cytotoxicity and selectivity toward malignant pleural mesothelioma (MPM) cell lines. []

Nedaplatin

Compound Description: Nedaplatin (cis-diammine(glycolato)platinum(II)) is a second-generation platinum-based anticancer agent. []

Relevance: Nedaplatin, like Picoplatin, was investigated for its potential to enhance therapeutic efficacy and overcome limitations associated with first-generation platinum drugs. [] In a study focusing on thermosensitive liposomes (TSL) for targeted drug delivery, both Nedaplatin and Picoplatin were encapsulated within TSL to evaluate their combined efficacy against breast cancer cells. []

Source and Classification

Picoplatin is derived from the parent compound cisplatin but features sterically hindered ligands that enhance its pharmacological properties. It falls under the category of metallodrugs, which are metal-containing compounds used in medicinal chemistry, particularly in cancer therapy. The structural modifications in picoplatin facilitate improved cellular uptake and DNA binding, contributing to its efficacy against resistant cancer cell lines .

Synthesis Analysis

The synthesis of picoplatin typically involves the reaction of potassium tetranitroplatinate with 2-methylpyridine and ammonia. The general method can be summarized as follows:

  1. Starting Materials: Potassium tetranitroplatinate (K₂Pt(NO₂)₄), 2-methylpyridine, and ammonia.
  2. Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to ensure optimal yield.
  3. Purification: Post-reaction, the product is purified through recrystallization or chromatography techniques to isolate picoplatin from unreacted materials and byproducts.

Specific parameters such as temperature (typically room temperature or slightly elevated), reaction time (several hours), and solvent choice (often dimethyl sulfoxide or water) are critical for maximizing yield and purity .

Molecular Structure Analysis

Picoplatin's molecular structure consists of a platinum atom coordinated to two chloride ions, one 2-methylpyridine ligand, and one ammonia molecule. This configuration allows for a square planar geometry typical of platinum(II) complexes.

Relevant Data

  • Molecular Formula: C₇H₈Cl₂N₂Pt
  • Molecular Weight: Approximately 293.1 g/mol
  • Bonding: The platinum center exhibits typical coordination bonds with the ligands, facilitating interactions with biological targets such as DNA.

The steric hindrance provided by the 2-methylpyridine ligand is crucial for its activity, as it influences the drug's ability to form adducts with DNA while minimizing deactivation by cellular thiols .

Chemical Reactions Analysis

Picoplatin undergoes several key chemical reactions in biological systems:

The kinetics of these reactions are influenced by factors such as pH, presence of competing nucleophiles, and cellular microenvironments .

Mechanism of Action

Picoplatin's mechanism of action primarily involves the formation of covalent bonds with DNA, leading to cross-linking that disrupts replication and transcription processes in cancer cells. This action triggers cellular responses that can result in apoptosis or programmed cell death.

Key Mechanistic Insights

  • Uptake Mechanism: Organic cation transporters (OCT1, OCT2, OCT3) significantly enhance cellular uptake of picoplatin. Variants in these transporters can influence drug efficacy and toxicity profiles.
  • Adduct Formation: Studies have shown that picoplatin forms stable DNA adducts that are critical for its cytotoxic effects, particularly in lung cancer cells resistant to other platinum drugs .
Physical and Chemical Properties Analysis

Picoplatin exhibits several notable physical and chemical properties:

These properties are essential for understanding its formulation and delivery in clinical settings .

Applications

Picoplatin has been investigated for various applications within oncology:

Introduction to Picoplatin in Platinum-Based Chemotherapy

Historical Development and Rationale for Steric Hindrance Design

Picoplatin’s development emerged from systematic efforts to overcome the two primary limitations of existing platinum agents: dose-limiting toxicities (notably nephrotoxicity and neurotoxicity) and intrinsic or acquired resistance. Chemically designated as cis-[amminedichloro(2-methylpyridine)platinum(II)], picoplatin retains the cis geometry fundamental to platinum-DNA binding but strategically substitutes one ammine ligand in cisplatin with a bulky 2-methylpyridine (2-methylpyridine) group [1] [4] [9]. This structural innovation introduced significant steric hindrance around the platinum coordination sphere.

The core scientific rationale centered on mitigating platinum deactivation by intracellular thiol-containing molecules, particularly glutathione (GSH) and metallothioneins. Elevated levels of these nucleophiles are a well-established resistance mechanism; they rapidly bind to cisplatin and carboplatin, forming inactive platinum-thiol adducts before the drugs can reach their DNA targets [1] [2] [9]. The methyl group ortho to the nitrogen donor atom in the picoline ligand creates a physical barrier that sterically shields the platinum center. This hindrance significantly slows the kinetics of platinum-thiol bond formation, thereby reducing inactivation. Preclinical studies confirmed picoplatin retained cytotoxic activity in cell lines with elevated GSH levels, where cisplatin and carboplatin failed [1] [2].

Synthetically, picoplatin preparation leverages principles established for cisplatin derivatives, often adapting Dhara's method. A common route involves reacting potassium tetrachloroplatinate (K~2~PtCl~4~) with potassium iodide to form potassium tetraiodoplatinate (K~2~PtI~4~). Subsequent ammine ligand introduction under controlled conditions yields cis-diamminediiodoplatinum(II). Ligand exchange then replaces the iodides with the sterically demanding picoline ligand, followed by conversion of the remaining iodide to chloride using silver nitrate, ultimately yielding picoplatin [8] [9]. The steric bulk necessitates careful control of reaction conditions to ensure the correct cis isomer formation.

Table 1: Key Structural Features and Steric Effects of Select Platinum(II) Anticancer Agents

CompoundNon-Leaving Ligands (L)Leaving Ligands (X)Key Steric FeatureImpact on Reactivity/Resistance
Cisplatin2 × NH~3~2 × Cl^-^Minimal steric hindranceHighly susceptible to inactivation by thiol nucleophiles (GSH)
Carboplatin2 × NH~3~CBDCA^a^Minimal steric hindrance; CBDCA is a bidentate ligandSimilar susceptibility to thiol inactivation as cisplatin
OxaliplatinDACH^b^OxalateCyclohexane ring provides moderate bulkPartial circumvention of some resistance mechanisms; different DNA adduct profile
Picoplatin1 × NH~3~, 1 × 2-methylpyridine2 × Cl^-^Bulky methyl group ortho to N on pyridine ringSteric shielding reduces Pt-thiol bond formation; retains activity in some cisplatin-resistant models

^a^ CBDCA: Cyclobutan-1,1-dicarboxylate*^b^ DACH: trans-l-1,2-Diaminocyclohexane

Early clinical development initially focused on small cell lung cancer (SCLC), a malignancy often responsive to platinum drugs initially but prone to rapid resistance development. A phase III trial (SPEAR) evaluated picoplatin in combination with best supportive care versus best supportive care alone in patients with SCLC progressing after first-line platinum-based chemotherapy. While demonstrating manageable toxicity, picoplatin failed to meet its primary endpoint of significantly improving overall survival in this advanced, refractory SCLC population [1] [5]. This setback shifted development focus towards other malignancies where its mechanism might offer a clearer advantage, notably metastatic colorectal cancer (mCRC) and exploring its potential in platinum-resistant ovarian cancer (PROC) [1] [3].

Role in Addressing Unmet Needs in Platinum-Resistant Cancers

Platinum resistance represents a catastrophic therapeutic failure in oncology. It is formally defined in ovarian cancer as disease recurrence or progression within six months of completing the last platinum-based regimen. Similar definitions apply to other cancers like SCLC and NSCLC. Resistance mechanisms extend beyond thiol inactivation and include:

  • Reduced Cellular Accumulation: Downregulation of copper influx transporters (e.g., CTR1) utilized by platinum drugs or upregulation of efflux pumps [2] [4].
  • Enhanced DNA Repair: Increased activity of nucleotide excision repair (NER) pathways removing platinum-DNA adducts, or tolerance mechanisms like translesion synthesis [1] [3].
  • Altered Apoptotic Signaling: Dysregulation of pro- and anti-apoptotic pathways allowing cells to survive despite DNA damage [2] [6].

The clinical consequence is profoundly limited treatment options and dismal outcomes. In PROC, standard non-platinum single agents (e.g., pegylated liposomal doxorubicin - PLD, weekly paclitaxel, topotecan, gemcitabine) yield objective response rates (ORR) of only 6%-13% and median progression-free survival (mPFS) of less than 6 months. Adding bevacizumab improves ORR (~31%) and PFS (mPFS ~6.7 months), but many patients progress rapidly or cannot receive antiangiogenic therapy [3] [6] [7]. Real-world studies confirm median PFS on initial PRROC therapy is only 5.6-8.0 months, with frequent hospitalizations often due to treatment toxicity or complications [7]. Recent phase III trials of novel agents (e.g., lurbinectedin, avelumab combinations) in PROC have largely failed to meet primary endpoints, underscoring the profound unmet need [3] [6].

Table 2: Mechanisms of Platinum Resistance and Picoplatin's Potential Counteractions

Resistance MechanismImpact on Cisplatin/CarboplatinPicoplatin's Design/Mechanistic ResponseSupporting Evidence
Thiol Inactivation (GSH, MT)High: Rapid inactivation by covalent binding to Pt centerSteric hindrance impedes access of large thiols to Pt centerPreclinical: Retains activity in cells with high GSH [1]; Reduced formation of Pt-GSH adducts [1]
Reduced Cellular AccumulationCommon: Due to reduced influx/increased effluxDifferentiated transport kineticsPreclinical: Higher Pt accumulation in resistant SCLC cells vs. cisplatin/carboplatin [2]; Overcomes resistance linked to reduced cisplatin uptake [1] [2]
Enhanced DNA Repair (NER)Significant: Repair of Pt-DNA intrastrand crosslinksPotential for different DNA adduct profile due to steric bulk of carrier ligandTheoretical/Indirect: Steric bulk may alter DNA adduct conformation, potentially impacting NER recognition. Specific data on picoplatin vs. NER is limited.
Tolerance (Translesion Synthesis)Contributes: Allows replication past lesionsUnclear if adducts are more effective blocks to replicationRequires further study
Altered ApoptosisSignificant: Failure to trigger cell death post-DNA damagePresumably relies on intrinsic apoptosis pathways activated by DNA damageDemonstrated apoptosis induction in resistant models [1] [2]

Picoplatin was designed to specifically counter the first two mechanisms. Preclinical evidence robustly supports its activity in platinum-resistant models:

  • Overcoming Transport-Mediated Resistance: In isogenic pairs of SCLC cell lines (parental vs. cisplatin- or carboplatin-resistant), picoplatin demonstrated significantly higher intracellular platinum accumulation compared to cisplatin or carboplatin when measured by ICP-MS after 24-hour exposure. Crucially, this elevated accumulation was maintained even in the resistant sublines, correlating with its retained cytotoxic potency (lower IC~50~) in these models. The resistance factor (RF = IC~50~ resistant / IC~50~ parental) for picoplatin was substantially lower than for cisplatin or carboplatin, demonstrating its ability to circumvent this specific resistance pathway [2].
  • Overcoming Thiol-Mediated Resistance: As designed, picoplatin showed potent cytotoxic activity in cell lines with elevated glutathione levels that conferred resistance to cisplatin [1] [2].
  • Unique Transcriptional Profile: Gene expression profiling (microarray analysis) of carboplatin-resistant SCLC cells treated with picoplatin revealed substantial differences compared to carboplatin treatment. Notably, the expression pattern induced by picoplatin in carboplatin-resistant cells more closely resembled its effect in parental (sensitive) cells than the effect of carboplatin in the resistant cells. This suggests picoplatin can bypass resistance-associated transcriptional changes. Analysis identified potential candidate markers (e.g., genes in the Hox, glutathione biosynthesis, and MAGE families) associated with platinum resistance and response to picoplatin [2].

While clinical success in SCLC was limited, the mechanistic advantages identified preclinically provide a strong rationale for exploring picoplatin in other platinum-resistant settings, particularly where thiol inactivation or reduced accumulation are dominant resistance mechanisms. Its development continues in metastatic colorectal cancer, and its profile warrants investigation in defined subsets of PROC patients [1] [3] [5]. The future landscape for PROC includes novel modalities like antibody-drug conjugates (ADCs) targeting antigens such as FRα (mirvetuximab soravtansine) [6]. However, picoplatin represents a distinct approach within the platinum class itself – not as a broad replacement for existing agents, but as a mechanistically tailored option for specific resistance scenarios. Further biomarker-driven clinical trials are essential to define its precise niche.

Properties

CAS Number

181630-15-9

Product Name

Picoplatin

IUPAC Name

azane;dichloroplatinum;2-methylpyridine

Molecular Formula

C6H10Cl2N2Pt

Molecular Weight

376.14 g/mol

InChI

InChI=1S/C6H7N.2ClH.H3N.Pt/c1-6-4-2-3-5-7-6;;;;/h2-5H,1H3;2*1H;1H3;/q;;;;+2/p-2

InChI Key

IIMIOEBMYPRQGU-UHFFFAOYSA-L

SMILES

CC1=CC=CC=N1.N.[Cl-].[Cl-].[Pt+2]

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

AMD 473
AMD-473
AMD473
amminedichloro(2-methylpyridine)platinum(II)
Cis-amminedichloro(2-methylpyridine)platinum(II)
JM-473
JM473
picoplatin
ZD 0473
ZD-0473
ZD0473

Canonical SMILES

CC1=CC=CC=N1.N.Cl[Pt]Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.